2,6-Dichlorodiphenyl ether
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
28419-69-4 |
|---|---|
Molecular Formula |
C12H8Cl2O |
Molecular Weight |
239.09 g/mol |
IUPAC Name |
1,3-dichloro-2-phenoxybenzene |
InChI |
InChI=1S/C12H8Cl2O/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8H |
InChI Key |
IRLZOQDGEAEIPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Synthesis and Formation Pathways of 2,6 Dichlorodiphenyl Ether
Intentional Synthetic Routes
The intentional synthesis of 2,6-dichlorodiphenyl ether, both on a laboratory and industrial scale, primarily relies on well-established chemical reactions, most notably the Ullmann condensation. This method and its variations allow for the targeted formation of the ether linkage between a substituted phenol (B47542) and an aryl halide.
Laboratory-Scale Synthesis Methodologies
In a laboratory setting, the Ullmann condensation is the most common method for preparing this compound. google.comorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 2,6-dichlorophenol (B41786) with a suitable aryl halide in the presence of a copper catalyst.
The classical Ullmann reaction often requires high temperatures, typically over 200°C, and is carried out in a high-boiling polar solvent. organic-chemistry.org However, modifications to the traditional method have been developed to proceed under milder conditions. These newer methods often employ more sophisticated copper catalysts, sometimes in combination with ligands, to improve reaction rates and yields. For instance, the use of 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) has been shown to accelerate the Ullmann diaryl ether synthesis, allowing the reaction to occur at more moderate temperatures. nih.gov
Another approach involves the reaction of 2,6-dichlorophenol with an appropriate aryl halide in the presence of a base, such as potassium carbonate, and a copper catalyst. google.com Solvents like N-methylpyrrolidone (NMP) are often used in these reactions. nih.gov The synthesis of related compounds, such as 2,6-dichlorodiphenylamine, also utilizes similar multi-step processes involving acylation, etherification, and rearrangement reactions, which could be adapted for the synthesis of this compound. google.com
Table 1: Laboratory-Scale Synthesis Methods for Dichlorodiphenyl Ethers
| Method | Reactants | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Ullmann Condensation | Aryl Halide and Phenol | Copper or Copper Salts | High-boiling polar solvents (e.g., NMP) | >200°C (classical), lower with modern catalysts | Varies | organic-chemistry.org |
| Modified Ullmann Condensation | Aryl Bromide/Iodide and Phenol | CuCl, 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), Cesium Carbonate | N-methylpyrrolidone (NMP) | Moderate | Varies | nih.gov |
| Phase-Transfer Catalysis | 3,4-Dichlorophenol and 1,2-Dibromoethane | Tetrabutylammonium Bromide, Potassium Hydroxide (B78521) | Toluene/Water | 60°C | ~84% (for the intermediate) | journals.co.za |
Industrial Production Processes and Chemical Intermediacy
On an industrial scale, the synthesis of dichlorodiphenyl ethers, including this compound, also heavily relies on the Ullmann reaction. quickcompany.in These processes are often optimized for large-scale production, focusing on cost-effectiveness and efficiency. For instance, a common industrial method involves the reaction of a dichlorobenzene with a phenol or a chlorophenol in the presence of a chlorine hydride absorbent like sodium hydroxide or potassium hydroxide, and a copper-based catalyst. google.com
The compound this compound serves as a crucial chemical intermediate in the synthesis of various commercial products. A notable example is its use in the production of the fungicide difenoconazole. mdpi.comencyclopedia.pub In this context, dichlorodiphenyl ethers are synthesized and then further modified to produce the final active ingredient. For example, the preparation of 3,4'-dichlorodiphenyl ether, an intermediate for difenoconazole, involves reacting 1,3-dichlorobenzene (B1664543) with 4-chlorophenol (B41353) in the presence of potassium carbonate and a basic copper carbonate catalyst in a solvent like N-methylpyrrolidone at temperatures around 170-173°C. chembk.com Similar principles would apply to the industrial synthesis of other dichlorodiphenyl ether isomers.
Table 2: Industrial Production of Dichlorodiphenyl Ethers
| Process | Reactants | Catalyst/Reagents | Solvent | Temperature | Application of Product | Reference |
|---|---|---|---|---|---|---|
| Ullmann Reaction | Dichlorobenzene and Phenol/Chlorophenol | Copper catalyst, Chlorine hydride absorbent (e.g., NaOH, KOH) | Polar or nonpolar organic solvents | Elevated temperatures | Intermediate for pharmaceuticals and agrochemicals | google.com |
| Synthesis of 3,4'-Dichlorodiphenyl Ether | 1,3-Dichlorobenzene and 4-Chlorophenol | Basic Copper Carbonate, Potassium Carbonate | N-methylpyrrolidone | 170-173°C | Intermediate for Difenoconazole | chembk.com |
Unintentional Formation and Byproduct Generation
Beyond its deliberate synthesis, this compound can also be formed unintentionally as a byproduct in various industrial and high-temperature processes.
Formation During Industrial Chemical Syntheses (e.g., chlorophenol production)
Polychlorinated diphenyl ethers (PCDEs) have been identified as byproducts in the manufacturing of chlorinated phenols. tandfonline.comindustrialchemicals.gov.au Specifically, the production of 2,4-dichlorophenol (B122985) (2,4-DCP), a widely used chemical intermediate, can also yield 2,6-dichlorophenol as a byproduct due to the difficulty in controlling the regioselectivity of the chlorination of phenol. patsnap.com The presence of 2,6-dichlorophenol as a precursor can lead to the subsequent formation of 2,6-substituted diphenyl ethers under the reaction conditions.
The formation of PCDEs can occur through the condensation of chlorophenols with chlorobenzenes or through the self-condensation of two chlorophenol molecules. nih.gov These reactions can be facilitated by the conditions present during the synthesis and purification of chlorophenol products. For instance, technical preparations of trichlorophenol (TCP) and pentachlorophenol (B1679276) (PCP) have been found to contain significant amounts of tetra- to octa-chlorinated PCDEs. industrialchemicals.gov.au
Generation from High-Temperature Processes (e.g., incineration)
High-temperature processes, particularly the incineration of municipal solid waste, are a significant source of unintentionally produced PCDEs. mdpi.comindustrialchemicals.gov.au These compounds can form when materials containing chlorine, such as plastics, are burned. ukwin.org.uk The formation of PCDEs can occur through de novo synthesis, where precursor compounds like chlorobenzenes and chlorophenols condense at temperatures typically ranging from 250°C to 400°C. mdpi.comaaqr.org
Studies have shown that the concentration of PCDEs in the flue gas of incinerators can be substantial, and they are also found in the fly ash. mdpi.commdpi.com The levels of PCDEs emitted can be influenced by the composition of the waste being incinerated and the operational conditions of the incinerator. For example, the presence of copper in the waste can catalyze the formation of these compounds. mdpi.com Research on municipal solid waste incinerators has detected various PCDE congeners, with those having two to six chlorine atoms being common. mdpi.com
Table 3: Unintentional Formation of Polychlorinated Diphenyl Ethers (PCDEs)
| Formation Pathway | Precursors | Conditions | Reported Findings | Reference |
|---|---|---|---|---|
| Byproduct in Chlorophenol Production | Chlorophenols, Chlorobenzenes | Reaction conditions of chlorophenol synthesis | PCDEs found as impurities in technical chlorophenol preparations. | tandfonline.comindustrialchemicals.gov.au |
| Municipal Waste Incineration | Chlorinated materials (e.g., plastics), Chlorophenols, Chlorobenzenes | Incomplete combustion, temperatures of 250-400°C (de novo synthesis) | PCDEs detected in flue gas and fly ash of incinerators. | mdpi.comaaqr.orgmdpi.com |
Environmental Occurrence and Distribution Research
Detection in Abiotic Environmental Compartments
General studies on PCDEs confirm their presence in various abiotic environments. Total PCDEs have been detected in water, sediment, soil, and the atmosphere, with concentrations varying widely depending on the location and proximity to sources. nih.gov However, specific concentration data for 2,6-Dichlorodiphenyl ether within these matrices are not specified in the available scientific literature.
Aquatic Systems (Water, Sediment)
While PCDEs as a class have been reported in aquatic systems, with total concentrations in water ranging from 0.351 to 1800 ng/L and in sediment from 0 to 3,980,000 ng/g dry weight, no studies were found that specifically quantify the levels of this compound in either water or sediment. nih.gov
Terrestrial Systems (Soil)
Similarly, the presence of total PCDEs in soil has been documented, with concentrations reported to be between <38 and 6800 ng/g dry weight. nih.gov Research singling out the concentration of this compound in soil is not currently available.
Atmospheric Presence
The long-range transport of PCDEs is attributed to their presence in the atmosphere. nih.gov General atmospheric concentrations for total PCDEs have been reported, but specific measurements for this compound are absent from the reviewed literature.
Presence in Biotic Matrices
The bioaccumulative potential of PCDEs is a subject of scientific concern. Studies on various organisms have shown that these compounds can accumulate in living tissues. nih.gov
Bioaccumulation Studies in Environmental Organisms
Research has been conducted on the bioaccumulation and biomagnification of certain PCDE congeners in aquatic food chains. nih.gov However, specific bioaccumulation factors (BAFs) or biota-sediment accumulation factors (BSAFs) for this compound in any environmental organism have not been detailed in the available scientific reports.
Global and Regional Distribution Patterns
The global distribution of some PCDEs has been noted, with detections in remote regions such as the Arctic, indicating their capacity for long-range transport. nih.gov Nevertheless, there is no specific information available to delineate the global or regional distribution patterns of this compound.
Environmental Fate and Transformation Mechanisms
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For 2,6-Dichlorodiphenyl ether, these pathways primarily include photolytic and other chemical reactions that can occur in the atmosphere, water, and soil.
Photolysis, or degradation by light, is a significant transformation pathway for many aromatic compounds in the environment. This can occur through direct absorption of light energy or via indirect reactions with photochemically generated reactive species.
Direct photolysis involves the absorption of solar radiation by the this compound molecule itself, leading to an excited state that can then undergo chemical alteration. The primary mechanism in the direct photolysis of chlorinated aromatic compounds is typically the cleavage of the carbon-chlorine bond. For this compound, this would result in reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process would lead to the formation of monochlorinated diphenyl ethers and subsequently diphenyl ether. The efficiency of direct photolysis is dependent on the compound's ability to absorb light within the solar spectrum (wavelengths >290 nm) and the quantum yield of the reaction.
Indirect photolysis involves the degradation of a compound by reactive species that are themselves generated by light. In natural waters and the atmosphere, key reactive species include hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and singlet oxygen. These species are highly reactive and can initiate the degradation of persistent organic pollutants.
Advanced Oxidation Processes (AOPs) are environmental remediation technologies that utilize these same powerful oxidizing agents to destroy contaminants. The reaction with hydroxyl radicals is considered a dominant atmospheric degradation pathway for many organic compounds. Based on calculations, the atmospheric half-life of this compound due to reaction with OH radicals is estimated to be approximately 4.1 days. nos-actus.fr The reaction with nitrate radicals is slower, with a calculated half-life of 180 days. nos-actus.fr These reactions typically proceed via addition of the radical to the aromatic ring, followed by a series of reactions that can lead to ring cleavage and mineralization.
Table 1: Calculated Atmospheric Half-Lives for this compound
| Reactant | Calculated Half-Life |
|---|---|
| OH Radical | 4.1 days |
| NO₃ Radical | 180 days |
Data sourced from Mackay, D. et al. (2006). Handbook of physical-chemical properties and environmental fate for organic chemicals. nos-actus.fr
Apart from photolysis, other chemical reactions can contribute to the degradation of this compound. In anaerobic environments, such as deep sediments or contaminated aquifers, reductive dechlorination can be facilitated by abiotic agents like zero-valent metals (e.g., iron) or sulfide (B99878) minerals. nih.govcore.ac.uk This process is generally slower than microbial degradation but can lead to complete dechlorination over time. nih.gov Oxidation using strong chemical oxidants like permanganate (B83412) or Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) is another potential pathway, often employed in remediation scenarios to break down chlorinated organic compounds. nih.govcore.ac.uk
Photolytic Transformation Processes
Biotic Transformation Pathways
Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a critical process for the natural attenuation of many environmental contaminants.
While specific studies on the microbial biodegradation of this compound are not extensively documented, the degradation pathways can be inferred from studies on structurally similar compounds, particularly chlorinated phenols and other polychlorinated diphenyl ethers (PCDEs).
The initial step in the aerobic biodegradation of chlorinated aromatic compounds is often an oxidative attack catalyzed by oxygenase enzymes. A plausible pathway for this compound would involve hydroxylation of one of the aromatic rings. This is a common mechanism observed in the degradation of similar pollutants. nih.gov
For instance, the bacterium Ralstonia sp. strain RK1 has been shown to mineralize 2,6-Dichlorophenol (B41786), a compound that represents one of the aromatic rings of this compound. nih.gov The degradation of 2,6-Dichlorophenol by this strain is initiated by hydroxylation, leading to the formation of a chlorocatechol. nih.gov A similar initial attack on the 2,6-dichloro-substituted ring of the diphenyl ether would likely produce hydroxylated intermediates. Subsequent enzymatic reactions would lead to the cleavage of the ether bond and the opening of the aromatic rings, eventually channeling the breakdown products into central metabolic pathways.
Table 2: Potential Steps in the Microbial Biodegradation of this compound
| Step | Proposed Transformation | Enzyme Type (Hypothesized) | Potential Intermediate Products |
|---|---|---|---|
| 1 | Hydroxylation of an aromatic ring | Dioxygenase / Monooxygenase | Hydroxylated dichlorodiphenyl ethers |
| 2 | Cleavage of the ether bond | Etherase | 2,6-Dichlorophenol and Phenol (B47542) |
| 3 | Ring opening of catecholic intermediates | Dioxygenase | Aliphatic acids |
The presence of two chlorine atoms on one ring, particularly in the ortho positions relative to the ether linkage, may pose a challenge for microbial attack due to steric hindrance, potentially making this compound more recalcitrant than less substituted or differently substituted diphenyl ether congeners.
Plant-Mediated Transformation (Phytotransformation)
Specific research on the phytotransformation of this compound is not available. Phytotransformation, or phytodegradation, is the process by which plants take up and break down organic contaminants through their metabolic processes hawaii.edu. For related chlorinated compounds like DDT, studies have shown that aquatic plants can play a significant role in transformation. For example, duckweed (Spirodela oligorrhiza) and elodea (Elodea canadensis) were found to take up DDT from a liquid medium and transform it, with the major metabolites being o,p'-DDD and p,p'-DDD nih.gov. This transformation indicates that reduction of the aliphatic chlorine atoms is a major pathway within the plant tissues nih.gov. This demonstrates the potential for plants to metabolize chlorinated aromatic compounds, though the specific pathways and efficiency for chlorinated diphenyl ethers like this compound remain uninvestigated.
Transport and Partitioning Behavior in Environmental Systems
The movement and distribution of this compound in the environment are dictated by its physicochemical properties and interactions with environmental matrices such as soil and sediment.
Sorption and Desorption Dynamics in Geologic Matrices (e.g., Soils, Sediments)
Specific sorption and desorption data for this compound are not available in the reviewed literature. However, studies on other halogenated diphenyl ethers, such as polybrominated diphenyl ethers (PBDEs), provide valuable insights into the expected behavior.
The sorption of PBDEs to soil is strongly influenced by the soil's organic matter content. Research on BDE-28 (a tribromodiphenyl ether) and BDE-47 (a tetrabromodiphenyl ether) on various natural soils showed a significant relationship between the total organic carbon fraction (fOC) and the sorption coefficients nih.gov. Due to the low water solubility of these compounds, their partitioning behavior is often described using a linear distribution model, especially within the narrow range of aqueous equilibrium concentrations typically encountered nih.gov. The sorption process dictates the compound's mobility in soil and its bioavailability to microorganisms and plants. Higher sorption to soil organic matter generally leads to lower mobility and reduced bioavailability.
The table below presents sorption coefficient data for two brominated diphenyl ether congeners, illustrating the influence of soil organic carbon on partitioning behavior.
Table 1: Sorption Coefficients for Select Brominated Diphenyl Ethers (BDEs) on Natural Soils Data extracted from a study on BDE sorption isotherms, demonstrating the relationship with soil organic carbon.
| Soil Sample | Organic Carbon Fraction (fOC) (%) | BDE-28 Log K_oc (L/kg) | BDE-47 Log K_oc (L/kg) |
| Soil A | 1.2 | 4.85 | 5.31 |
| Soil B | 2.5 | 4.92 | 5.45 |
| Soil C | 4.1 | 5.01 | 5.58 |
K_oc (Organic Carbon-Water Partition Coefficient) is a measure of the tendency of a chemical to be sorbed by soil or sediment. Source: Adapted from research on PBDE sorption nih.gov.
Volatilization and Atmospheric Transport
The environmental mobility of this compound is significantly influenced by its tendency to volatilize from surfaces and undergo atmospheric transport. This process is governed by the compound's physicochemical properties, which dictate its partitioning between condensed phases (soil, water) and the atmosphere. While experimental data for this specific congener are scarce, its behavior can be inferred from calculated properties and the known characteristics of the broader class of polychlorinated diphenyl ethers (PCDEs). mdpi.comresearchgate.net
Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state. For soil and water contaminants, this is a key mechanism for entry into the atmosphere. The rate of volatilization is influenced by factors such as the compound's vapor pressure, water solubility, and its Henry's Law constant, as well as environmental conditions like temperature, soil type, and air movement.
The potential for long-range atmospheric transport (LRAT) is a critical aspect of the environmental fate of persistent organic pollutants (POPs) like PCDEs. nih.gov Once in the atmosphere, these compounds can be carried over vast distances before being redeposited in remote environments, far from their original sources. nih.gov The atmospheric persistence of a compound, often described by its atmospheric half-life, is determined by its reactivity with atmospheric oxidants, primarily the hydroxyl radical (OH).
Physicochemical Properties Influencing Volatilization and Transport
Several key physicochemical properties determine the environmental distribution of this compound. The available data, largely derived from computational models, are presented below.
| Property | Value | Unit | Source |
| Molecular Weight | 239.10 | g/mol | chemeo.com |
| Boiling Point (Tboil) | 634.56 | K | chemeo.com |
| Water Solubility (log10WS) | -5.06 | mol/L | chemeo.com |
| Octanol/Water Partition Coefficient (logKow) | 4.786 | - | chemeo.com |
| Enthalpy of Vaporization (ΔvapH°) | 59.36 | kJ/mol | chemeo.com |
This table is interactive. Users can sort and filter the data.
Studies on the broader class of PCDEs indicate that their vapor pressures generally decrease with an increasing degree of chlorination. mdpi.com As a dichlorinated congener, this compound would be expected to be more volatile than more highly chlorinated PCDEs. Modeling studies of PCDEs suggest that congeners with four to nine chlorine atoms have properties that allow for long-range transport in both gaseous and particulate phases. mdpi.com
Inter-compartmental Exchange Processes
Once released into the environment, this compound is subject to a variety of exchange processes that move it between different environmental compartments, including air, water, soil, and sediment. These processes are dynamic and are driven by the chemical's fugacity, a measure of its "escaping tendency" from a particular phase.
Air-Soil/Water Exchange: The movement of this compound between the atmosphere and terrestrial or aquatic systems is a critical pathway for its distribution. Volatilization from soil and water surfaces contributes to its atmospheric concentration. Conversely, atmospheric deposition, both wet (in rain and snow) and dry (as particles or gas), transfers the compound from the atmosphere to the Earth's surface. The direction of this flux is dependent on the fugacity gradient between the compartments.
Water-Sediment Partitioning: Due to its hydrophobic nature, indicated by its high logKow value, this compound is expected to partition from the water column to sediments. mdpi.com Sediments can act as a long-term sink for such compounds, but they can also become a secondary source if conditions change, leading to resuspension and re-release into the water.
Soil Partitioning and Transport: In the soil compartment, this compound will primarily be associated with soil organic matter. Its movement within the soil can be influenced by soil composition, water content, and temperature. Leaching to groundwater is generally not considered a major transport pathway for compounds with such high hydrophobicity. Instead, transport is more likely to occur through soil erosion and runoff into surface waters.
Advanced Analytical Methodologies for Detection and Quantification
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical prerequisite for the reliable analysis of 2,6-Dichlorodiphenyl ether. The primary goals of this stage are to isolate the target analyte from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. Common techniques employed for the extraction of chlorinated aromatic compounds like this compound include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and advanced microextraction techniques such as Solid-Phase Microextraction (SPME).
Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and pre-concentration of organic compounds from liquid samples. It relies on the partitioning of the analyte between a liquid sample and a solid sorbent. The choice of sorbent is crucial for achieving high recovery and selectivity. For nonpolar to moderately polar compounds like dichlorodiphenyl ethers, reversed-phase sorbents such as C18-bonded silica (B1680970) are often employed. Normal-phase sorbents like silica, Florisil (a magnesium silicate), and alumina (B75360) are also effective, particularly for cleanup of extracts from complex matrices like sediments and biological tissues.
The general SPE procedure involves the following steps:
Conditioning: The sorbent is conditioned with a solvent to activate it and ensure reproducible retention of the analyte.
Loading: The sample is passed through the sorbent bed, where the analyte is retained.
Washing: Interfering compounds are removed by washing the sorbent with a solvent that does not elute the analyte of interest.
Elution: The retained analyte is eluted from the sorbent using a small volume of a strong solvent.
For the analysis of polychlorinated diphenyl ethers (PCDEs) in environmental samples, a combination of different sorbents may be used for effective cleanup and fractionation. For instance, a multi-layer cartridge containing acidic silica, neutral silica, and deactivated basic alumina has been utilized for the cleanup of extracts from adipose tissue samples prior to the analysis of polybrominated diphenyl ethers (PBDEs), which are structurally similar to PCDEs.
Table 1: Common Solid-Phase Extraction Sorbents for Chlorinated Aromatic Compounds
| Sorbent | Type | Typical Application |
|---|---|---|
| C18-bonded Silica | Reversed-Phase | Extraction from aqueous samples |
| Silica Gel | Normal-Phase | Cleanup of extracts, removal of polar interferences |
| Florisil® | Normal-Phase | Cleanup of pesticide and PCB extracts |
| Alumina | Normal-Phase | Cleanup of extracts, fractionation |
Liquid-Liquid Extraction (LLE) is a traditional and robust method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of relatively nonpolar compounds like this compound from aqueous samples, water-immiscible organic solvents such as hexane, dichloromethane, or a mixture thereof are commonly used.
The efficiency of LLE can be influenced by factors such as the solvent-to-sample volume ratio, pH of the aqueous phase, and the number of extraction steps. Multiple extractions with smaller volumes of the organic solvent are generally more efficient than a single extraction with a large volume. After extraction, the organic phase is collected, dried (e.g., using anhydrous sodium sulfate), and concentrated before analysis.
A variation of LLE is dispersive liquid-liquid microextraction (DLLME), which involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution with a large surface area between the extraction solvent and the sample, leading to a very fast and efficient extraction. This technique has been successfully applied for the determination of DDT and its metabolites in environmental water samples.
Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized sample preparation technique that integrates sampling, extraction, and concentration into a single step. whitman.edu It utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (either by direct immersion or in the headspace above the sample), and the analytes partition into the coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For semi-volatile compounds like dichlorodiphenyl ethers, polydimethylsiloxane (B3030410) (PDMS) or PDMS/divinylbenzene (DVB) coatings are often suitable. SPME offers several advantages, including simplicity, speed, and high sensitivity, as the entire extracted amount is introduced into the analytical instrument. researchgate.net This technique has been effectively used for determining the freely dissolved concentrations of PBDEs in sediments.
Table 2: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| SPE | Partitioning between a solid sorbent and a liquid sample | High recovery, good selectivity, potential for automation | Can be time-consuming, requires solvent |
| LLE | Partitioning between two immiscible liquid phases | Robust, simple equipment | Can be labor-intensive, requires large solvent volumes, potential for emulsion formation |
| SPME | Partitioning between a coated fiber and the sample | Solvent-free, fast, simple, high sensitivity | Fiber fragility, potential for matrix effects, limited sample volume |
Chromatographic Separation Techniques
Following sample preparation, chromatographic techniques are employed to separate this compound from other co-extracted compounds before its detection and quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used separation methods for this class of compounds.
Gas Chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
For the analysis of chlorinated diphenyl ethers, non-polar or medium-polarity capillary columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, are commonly used. The temperature of the GC oven is programmed to increase during the analysis to ensure the elution of compounds with a wide range of boiling points.
Gas Chromatography-Electron Capture Detector (GC-ECD): The Electron Capture Detector is highly sensitive and selective for electronegative compounds, particularly those containing halogens. nih.govresearchgate.net This makes it an excellent choice for the trace analysis of chlorinated compounds like this compound. thermofisher.com The ECD operates by measuring a decrease in a constant electron current caused by the capture of electrons by the analyte molecules as they elute from the GC column. researchgate.netgcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a Mass Spectrometer provides both separation and structural information, leading to highly selective and confident identification of the analyte. As the compounds elute from the GC column, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio. The fragmentation pattern of an ether typically involves cleavage of the C-O bond and the bond beta to the oxygen atom. whitman.edu For aromatic ethers, a prominent molecular ion peak is often observed due to the stability of the benzene (B151609) ring. whitman.edu By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored, the sensitivity and selectivity of the analysis can be significantly enhanced.
Table 3: Typical GC-MS Parameters for Polychlorinated/Polybrominated Diphenyl Ether Analysis
| Parameter | Typical Setting |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector | Splitless mode, 250-280 °C |
| Oven Program | Initial temp. 100-150 °C, ramp to 280-320 °C |
| MS Ionization | Electron Impact (EI), 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) or Full Scan |
High-Performance Liquid Chromatography is a versatile separation technique that can be used for compounds that are not sufficiently volatile or are thermally labile for GC analysis. The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.
For the separation of dichlorodiphenyl ether isomers, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18 or phenyl-based) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation of positional isomers, such as different dichlorodiphenyl ethers, can be challenging and often requires columns that offer specific interactions, such as π-π interactions provided by phenyl stationary phases. nacalai.comwelch-us.com
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV): A UV detector is a common and robust detector for HPLC. It measures the absorbance of the eluting compounds at a specific wavelength. Aromatic compounds like this compound exhibit UV absorbance, making this a viable detection method. A Diode Array Detector (DAD) can provide spectral information across a range of wavelengths, which can aid in peak identification and purity assessment.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The coupling of HPLC with MS provides a powerful analytical tool with high sensitivity and selectivity. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions from the eluting compounds before they enter the mass spectrometer. HPLC-MS, particularly with tandem mass spectrometry (MS/MS), allows for the selective detection of the target analyte in complex matrices by monitoring specific precursor-to-product ion transitions. This technique has been successfully used for the analysis of various endocrine-disrupting chemicals in environmental waters. dphen1.com
Spectroscopic and Spectrometric Characterization
The elucidation of the chemical structure and the quantification of this compound and its metabolites rely on a suite of advanced spectroscopic and spectrometric techniques. These methodologies provide detailed information on the molecular weight, elemental composition, functional groups, and the precise arrangement of atoms within the molecule.
Mass Spectrometry (MS) and High-Resolution MS for Metabolite Identification
Mass spectrometry is an indispensable tool for the identification and quantification of this compound and its biotransformation products. High-resolution mass spectrometry (HRMS) offers the capability to determine the elemental composition of the parent compound and its metabolites with high accuracy, which is crucial for distinguishing between isobaric species.
Key fragmentation pathways for dichlorodiphenyl ethers may include:
Loss of a chlorine atom ([M-Cl]⁺).
Cleavage of the C-O-C bond, leading to fragments such as [C₆H₅O]⁺ and [C₆H₃Cl₂]⁺.
Loss of carbon monoxide ([M-CO]⁺) from the molecular ion.
The identification of metabolites, such as hydroxylated derivatives, is a critical application of MS. The metabolic transformation of polychlorinated diphenyl ethers can lead to the formation of hydroxylated metabolites (OH-PCDEs). nih.gov The analysis of hydroxylated metabolites of analogous polybrominated diphenyl ethers (PBDEs) often involves derivatization, for instance, methylation of the hydroxyl group to form a methoxy (B1213986) derivative, followed by gas chromatography-mass spectrometry (GC-MS) analysis. nih.govescholarship.org This approach enhances the volatility and chromatographic properties of the metabolites.
High-resolution MS/MS (tandem mass spectrometry) is instrumental in the structural elucidation of these metabolites. By selecting the precursor ion (the molecular ion of the potential metabolite) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This fragment ion spectrum provides detailed structural information, allowing for the precise localization of the hydroxyl group on the aromatic rings. For example, the fragmentation of a hydroxylated dichlorodiphenyl ether would likely involve the loss of a methyl group (if derivatized), chlorine atoms, and cleavage of the ether bond.
| Compound | Molecular Formula | Monoisotopic Mass (g/mol) | Key Predicted Fragment Ions (m/z) |
|---|---|---|---|
| This compound | C₁₂H₈Cl₂O | 237.9952 | 238 (M⁺), 203 ([M-Cl]⁺), 168 ([M-2Cl]⁺), 139 ([C₁₂H₈O-Cl]⁺), 93 ([C₆H₅O]⁺) |
| Monohydroxylated this compound | C₁₂H₈Cl₂O₂ | 253.9901 | 254 (M⁺), 219 ([M-Cl]⁺), 184 ([M-2Cl]⁺), 109 ([C₆H₅O₂]⁺) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. uobasrah.edu.iq Both ¹H and ¹³C NMR are essential for the characterization of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the two aromatic rings. The protons on the dichlorinated ring will be in a different chemical environment compared to the protons on the unsubstituted phenyl ring, leading to separate multiplets. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the ether linkage. Protons ortho to the chlorine atoms are expected to be shifted downfield. For the parent compound, diphenyl ether, the proton signals appear in the range of 6.9 to 7.3 ppm. illinois.edu For 2,6-dichloroaniline, a structurally similar compound, the aromatic protons appear between 6.5 and 7.2 ppm. nih.gov Based on these, the predicted ¹H NMR chemical shifts for this compound would show complex multiplets in the aromatic region, likely between 6.8 and 7.5 ppm. Spin-spin coupling between adjacent protons will result in characteristic splitting patterns (e.g., doublets, triplets, and multiplets).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The spectrum of this compound is expected to display 12 distinct signals for the carbon atoms of the two phenyl rings, assuming no accidental equivalence. The carbons directly bonded to the chlorine atoms (C-2 and C-6) will be significantly deshielded and appear at a lower field. The carbon attached to the ether oxygen (C-1) will also be deshielded. For diphenyl ether, the carbon signals appear between 118 and 158 ppm. libretexts.org In 2,6-dichloroaniline, the carbon bearing the chlorine atoms resonates at around 120-130 ppm. chemguide.co.uk Therefore, for this compound, the chlorinated carbons are predicted to be in a similar range, while the other aromatic carbons would appear between 115 and 160 ppm.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule. libretexts.orgiranchembook.irresearchgate.netresearchgate.net
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | ~155-160 |
| C2, C6 | - | ~125-135 |
| C3, C5 | ~7.2-7.4 (d) | ~128-132 |
| C4 | ~7.0-7.2 (t) | ~120-125 |
| C1' | - | ~150-155 |
| C2', C6' | ~6.8-7.0 (d) | ~115-120 |
| C3', C5' | ~7.1-7.3 (t) | ~125-130 |
| C4' | ~6.9-7.1 (t) | ~120-125 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within the this compound molecule.
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption bands would be associated with the C-O-C ether linkage and the chlorinated aromatic rings. A strong, characteristic C-O-C asymmetric stretching vibration is expected in the region of 1200-1250 cm⁻¹. The corresponding symmetric stretch is typically weaker and appears around 1040-1050 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations typically occur in the fingerprint region, between 800 and 600 cm⁻¹. The IR spectrum of the parent diphenyl ether shows a strong C-O-C stretch at approximately 1240 cm⁻¹. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. nih.gov The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of substituted benzene rings. The presence of the ether linkage and chlorine atoms will influence the position and intensity of these absorptions. The parent diphenyl ether exhibits absorption maxima around 225 and 272 nm. For a related compound, 2,6-dichlorophenol (B41786), absorbance peaks have been observed at 205, 278, and 285 nm. acs.org It is anticipated that this compound will have absorption maxima (λ_max) in a similar region, likely between 220-290 nm, corresponding to π → π* transitions within the aromatic rings.
| Spectroscopic Technique | Characteristic Feature | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) |
|---|---|---|
| Infrared (IR) | Aromatic C-H Stretch | ~3030-3100 |
| Aromatic C=C Stretch | ~1400-1600 | |
| Asymmetric C-O-C Stretch | ~1200-1250 | |
| C-Cl Stretch | ~600-800 | |
| Ultraviolet-Visible (UV-Vis) | π → π* Transition | ~220-240 |
| π → π* Transition | ~270-290 |
Electrochemical Analytical Methods
Electrochemical methods offer a sensitive and selective approach for the detection and quantification of electroactive compounds. While specific studies on the electrochemical behavior of this compound are not prevalent in the literature, the analysis of structurally similar compounds suggests that techniques like cyclic voltammetry (CV) could be applied for its characterization. nih.govnih.gov
The electrochemical oxidation of related chlorinated phenols and anilines has been investigated. For instance, the electrochemical oxidation of 2,6-dichloro-1,4-phenylenediamine (B1196924) has been studied at a glassy carbon electrode. nih.govcdc.gov Such studies typically involve determining the formal potentials, charge transfer coefficients, and rate constants of the electrochemical and chemical steps.
For this compound, an electrochemical response would likely involve the oxidation of the diphenyl ether moiety. The presence of the electron-withdrawing chlorine atoms would be expected to make the oxidation more difficult, shifting the oxidation potential to more positive values compared to the unsubstituted diphenyl ether. Cyclic voltammetry could be employed to study the redox behavior of this compound, providing information on its oxidation potential and the stability of the resulting radical cations. The electrochemical oxidation of diphenylamine, a related compound, has been shown to proceed via the formation of a radical cation that can undergo further reactions. utexas.edu A similar mechanism could be postulated for this compound.
Electrochemical sensors, based on modified electrodes, have been developed for the sensitive detection of related compounds like 2,6-dichlorophenol. fda.gov These sensors often utilize nanomaterials to enhance the electrocatalytic activity and improve the detection limits. A similar approach could potentially be developed for the trace analysis of this compound in various matrices.
| Electrochemical Technique | Parameter | Anticipated Observation for this compound |
|---|---|---|
| Cyclic Voltammetry (CV) | Oxidation Potential (Epa) | Anodic peak corresponding to the oxidation of the diphenyl ether moiety, shifted to a more positive potential due to the presence of chlorine atoms. |
| Reversibility | Likely an irreversible or quasi-reversible process due to the reactivity of the initially formed radical cation. | |
| Differential Pulse Voltammetry (DPV) | Peak Current (Ip) | Proportional to the concentration of this compound, allowing for quantitative analysis. |
Remediation Approaches and Technologies for Environmental Contamination
Biological Remediation Technologies
Biological remediation utilizes the metabolic processes of living organisms, primarily microorganisms and plants, to degrade or sequester environmental contaminants. nih.gov This approach is considered a sustainable and environmentally friendly option for managing pollution from compounds like diphenyl ether herbicides. nih.gov
Bioremediation of chlorinated aromatic compounds often involves a sequential anaerobic and aerobic process. researchgate.netnih.gov For structurally similar polychlorinated biphenyls (PCBs), anaerobic microorganisms perform reductive dechlorination, where chlorine atoms are removed from the biphenyl (B1667301) structure. nih.govwikipedia.org This initial step is crucial as it reduces the toxicity of the compounds and makes the resulting less-chlorinated congeners more susceptible to subsequent aerobic degradation. researchgate.netnih.gov
Aerobic bacteria can then break apart the aromatic rings through oxidative pathways. suny.edu Bacterial strains such as Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400, known for their ability to degrade PCBs, have also demonstrated the capacity to degrade polybrominated diphenyl ethers (PBDEs), suggesting a potential for similar activity against PCDEs. ucanr.edu The degradation of diphenyl ether herbicides by various microbial species has been documented, indicating the potential of these organisms in remediation. researchgate.net
Two primary strategies to enhance these microbial processes in contaminated sites are:
Bioaugmentation : This involves the introduction of specific microorganisms with known degradative capabilities to the contaminated site. This can be particularly useful if the indigenous microbial population lacks the ability to degrade the target contaminant. nih.gov
Biostimulation : This strategy focuses on stimulating the existing native microbial populations by adding nutrients, electron donors (like organic compounds), or electron acceptors that can enhance their metabolic activity and promote the degradation of contaminants. nih.govsuny.edu For instance, the addition of biphenyl can stimulate the co-metabolic degradation of PCBs. suny.edu
| Microbial Genus/Species | Target Compound Class | Key Findings | Reference |
| Rhodococcus jostii RHA1 | PCBs, PBDEs | Capable of degrading mono- through penta-brominated diphenyl ethers. | ucanr.edu |
| Burkholderia xenovorans LB400 | PCBs, PBDEs | Degraded mono- through hexa-brominated diphenyl ethers. | ucanr.edu |
| Dehalococcoides | PCBs | Responsible for reductive dechlorination of PCBs in anaerobic environments. | nih.gov |
| Bacillus sp. | Diphenyl Ether Herbicides | Demonstrates the ability to degrade the diphenyl ether herbicide lactofen (B128664). | researchgate.net |
| Shigella flexneri | Diphenyl Ether Herbicides | Achieved 88.32% degradation of a diphenyl ether herbicide within 96 hours under optimal conditions. | nih.gov |
Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. nih.gov It is an emerging, cost-effective technology that minimizes secondary pollution. mdpi.comnih.gov The mechanisms of phytoremediation for persistent organic pollutants include: nih.govacs.org
Phytoextraction : The uptake of contaminants from the soil by plant roots and their translocation and accumulation in shoots.
Phytotransformation : The enzymatic degradation of contaminants within plant tissues.
Rhizoremediation : The degradation of contaminants in the soil of the root zone (rhizosphere) by soil microbes, which are stimulated by the release of exudates from the plant roots.
While research specifically on the phytoremediation of 2,6-Dichlorodiphenyl ether is limited, studies on related compounds provide valuable insights. There have been few reports on the use of plants for remediating diphenyl ether herbicide contamination. mdpi.comnih.gov One study investigated the uptake and metabolism of the diphenyl ether herbicide lactofen in the aquatic plant Lemna minor. mdpi.com For the remediation of PCBs, which are structurally analogous, phytoremediation has shown promise. nih.govacs.org Plants can enhance the degradation of lower-chlorinated PCBs in the rhizosphere. researchgate.net To overcome the slow degradation rates of these stable compounds, genetically modified plants that express bacterial genes encoding for biphenyl dioxygenases have been developed, enhancing their degradation capabilities. nih.gov
Chemical Remediation Technologies
Chemical remediation technologies employ chemical reactions to transform contaminants into less harmful substances. These methods are often faster than biological processes but can be more costly and may involve the use of harsh reagents.
Advanced Oxidation Processes (AOPs) are a set of procedures designed to remove organic materials through oxidation reactions with highly reactive hydroxyl radicals (·OH). wikipedia.org These radicals are powerful, non-selective oxidizing agents that can rapidly fragment and mineralize a wide range of organic contaminants. wikipedia.org AOPs are considered a primary method for the chemical remediation of diphenyl ether herbicides. mdpi.com
Common AOPs include processes involving ozone (O₃), hydrogen peroxide (H₂O₂), and UV light. wikipedia.org For the remediation of PCBs in contaminated soils, AOPs such as Fenton oxidation and persulfate oxidation have demonstrated high removal efficiencies, ranging from 77% to 99%. nih.gov The Fenton process, which uses hydrogen peroxide and an iron catalyst, can effectively degrade chlorinated compounds. However, under certain conditions, such as with substoichiometric doses of H₂O₂, the Fenton-like oxidation of chlorophenols has been shown to form chlorinated diphenyl ethers as byproducts, indicating the complexity of these reactions and the need for careful process control. researcher.life Photocatalysis is another AOP that is a focus of current research for diphenyl ether herbicide contamination. mdpi.com
Chemical reduction methods aim to degrade chlorinated contaminants by removing chlorine atoms, a process known as dechlorination. This approach is particularly relevant for highly chlorinated compounds, which are often more resistant to oxidation and biological degradation. While microbial reductive dechlorination is a key biological process, chemical methods can also achieve this transformation. epa.gov
For PCBs, Fe-based reductive dechlorination is a recognized chemical remediation technique. nih.gov This process typically involves zero-valent iron (ZVI) or other forms of reactive iron that can donate electrons to the chlorinated organic compound, leading to the replacement of a chlorine atom with a hydrogen atom. Environmental factors such as pH and temperature can significantly affect the efficiency of Fe-based reduction techniques. nih.gov Similar chemical reduction principles could be applied to PCDEs like this compound to decrease their chlorination level and, consequently, their toxicity and persistence.
Physical Remediation Technologies
Physical remediation technologies separate contaminants from the environmental matrix (e.g., soil, water) without necessarily destroying them. The recovered contaminants must then be treated or disposed of separately.
The primary physical remediation methods applicable to diphenyl ether herbicide contamination include adsorption, steam extraction, and thermal desorption. mdpi.com
Adsorption : This technique involves the use of sorbent materials to bind contaminants, preventing their migration and bioavailability. Activated carbon (AC) is a highly effective adsorbent for hydrophobic organic compounds like PCBs and dioxins due to its large surface area and porous structure. nih.govmdpi.com The effectiveness of AC is influenced by its pore size, with mesopores (2-50 nm) being key for adsorbing dioxin-like compounds. mdpi.com Biochar, a charcoal-like material produced from biomass, has also proven to be an outstanding and cost-effective material for adsorbing diphenyl ether herbicides and reducing soil contamination risks. mdpi.com
Thermal Desorption : This technology uses heat to volatilize contaminants from the soil. The soil is heated directly, and the vaporized contaminants are collected and treated in an off-gas treatment system. mdpi.com
Steam Extraction : In this method, steam is injected into the soil to heat it, causing the contaminants to evaporate along with water. The resulting vapor is then extracted and treated. mdpi.com
| Technology Type | Specific Method | Mechanism of Action | Key Considerations | References |
| Biological | Bioremediation | Microbial degradation of contaminants, often via sequential anaerobic/aerobic pathways. | Can be slow; effectiveness depends on microbial populations and environmental conditions. | researchgate.netnih.gov |
| Biological | Phytoremediation | Plants uptake, transform, or stimulate microbial degradation of contaminants. | Limited to root depth; effectiveness varies by plant and contaminant type. | mdpi.comnih.gov |
| Chemical | Advanced Oxidation | Generation of highly reactive radicals (e.g., ·OH) to oxidize contaminants. | Fast and effective; can be costly and may produce byproducts. | mdpi.comwikipedia.orgnih.gov |
| Chemical | Chemical Reduction | Use of reducing agents (e.g., zero-valent iron) to dechlorinate contaminants. | Effective for highly chlorinated compounds; performance is sensitive to pH and temperature. | nih.gov |
| Physical | Adsorption | Contaminants bind to the surface of a sorbent material like activated carbon or biochar. | Does not destroy contaminants; effectiveness can be reduced by natural organic matter. | mdpi.comnih.gov |
| Physical | Thermal Desorption | Heat is used to volatilize contaminants from soil for collection and treatment. | Effective for volatile/semi-volatile compounds; requires energy and off-gas treatment. | mdpi.com |
Adsorption-Based Methods
Physical remediation methods, such as adsorption, are commonly employed to remove pollutants from the environment. mdpi.com Adsorption is a widely used technique for the treatment of contaminated water and soil, often utilizing materials like activated carbon or biochar. mdpi.comnih.gov However, specific studies detailing the adsorption kinetics, isotherm models, and removal efficiency of various adsorbents for this compound are not available in the reviewed literature. Research on related compounds, such as other diphenyl ether herbicides or dichlorophenols, indicates that factors like the physicochemical properties of the adsorbent and the contaminant, as well as environmental conditions (e.g., pH, temperature), influence the effectiveness of adsorption. mdpi.comresearchgate.net Without direct experimental data, it is not possible to present a data table or detailed findings for this compound.
Thermal Treatment Processes
Thermal treatment is another physical remediation technique used for soil contaminated with persistent organic pollutants. mdpi.com Methods like thermal desorption involve heating the contaminated soil to volatilize the pollutants, which can then be collected and treated. mdpi.comhilarispublisher.com Studies on other halogenated compounds, such as polybrominated diphenyl ethers (PBDEs) and PCBs, have demonstrated that high temperatures (e.g., 450°C) can achieve high removal efficiency. hilarispublisher.comnih.govnih.gov The effectiveness of thermal treatment depends on factors like temperature, treatment duration, and the specific characteristics of the soil and contaminant. nih.govmdpi.com However, the search of scientific literature did not yield studies that specifically investigate the parameters and efficacy of thermal treatment for the remediation of soil contaminated with this compound.
Integrated Remediation Strategies
Integrated remediation strategies combine multiple techniques (e.g., physical, chemical, and biological) to enhance the cleanup of contaminated sites. mdpi.commdpi.com For complex contaminants like PCBs, strategies might integrate chemical pre-treatment (like using zero-valent iron) with bioremediation or phytoremediation to improve degradation efficiency. mdpi.comfrontiersin.orgresearchgate.net The goal of such integrated approaches is to leverage the strengths of different methods to achieve more thorough and cost-effective remediation. nih.gov While these strategies are well-documented for classes of compounds like PCBs and diphenyl ether herbicides in general, no specific integrated remediation plans or research findings were found for this compound. mdpi.commdpi.comresearchgate.net The development of an effective integrated strategy would require specific knowledge of the chemical's behavior under various treatment conditions, which is currently not available.
Computational and Theoretical Studies
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Environmental Fate
QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physical properties, respectively. For polychlorinated diphenyl ethers (PCDEs), including the 2,6-dichloro congener, these models are crucial for assessing environmental distribution and persistence.
The environmental persistence of a chemical is its ability to resist degradation. QSAR models are instrumental in predicting the persistence of organic pollutants by correlating molecular structure with degradation rates. For classes of compounds like persistent organic pollutants (POPs), QSAR models have been developed to predict their half-lives in various environmental compartments, such as air nih.gov. These models typically use molecular descriptors derived from the chemical structure to estimate how long a compound will remain in the environment nih.gov. While specific models predicting the persistence of 2,6-Dichlorodiphenyl ether are not detailed in readily available literature, the established methodologies for POPs are applicable and essential for screening and risk assessment of such compounds.
Partitioning coefficients, such as the n-octanol/water partition coefficient (Kow), are critical for predicting how a chemical will distribute itself between different environmental compartments, like water and sediment. QSPR models have been successfully developed for all 209 PCDE congeners to predict key physicochemical properties, including Kow, sub-cooled liquid vapor pressures (Pʟ), and sub-cooled liquid water solubilities (Sᴡ,ʟ) nih.govnih.gov.
These models utilize theoretical molecular structural descriptors calculated from the compound's geometry. For PCDEs, descriptors such as average molecular polarizability, molecular weight, total energy, and standard heat of formation have proven effective. These factors suggest that intermolecular dispersive forces are significant in controlling the partitioning behavior of these compounds nih.gov. The high robustness of these models, often indicated by cumulative squared correlation coefficient (Q²cum) values greater than 0.95, allows for reliable estimation of these properties for congeners where experimental data is unavailable nih.gov.
Table 1: Key Molecular Descriptors Used in QSPR Models for PCDEs
| Descriptor | Relevance to Environmental Partitioning |
|---|---|
| Average Molecular Polarizability | Influences van der Waals forces, affecting how the molecule interacts with different solvents. |
| Molecular Weight | Often correlates with size and hydrophobicity, impacting bioaccumulation potential. |
| Total Energy | Relates to the stability of the molecule, which can influence its partitioning behavior. |
| Standard Heat of Formation | Provides information on the energetic stability of the compound. |
| Electrostatic Potential | Quantities derived from electrostatic potential can effectively describe the quantitative structure-property relationships of PCDEs nih.gov. |
This table is interactive. Click on the headers to sort.
QSAR models can predict the susceptibility of a chemical to various degradation processes, such as biodegradation. For many organic compounds, QSARs have been developed to estimate whether a chemical will be "readily biodegradable" or "not readily biodegradable" europa.eu. These predictive tools are vital for regulatory assessments under frameworks like REACH unimib.it. While specific QSARs for the degradation rate of this compound were not found, general models for halogenated aromatic compounds exist. These models correlate structural features with microbial transformation potential, which is often the primary mechanism for the mineralization of such xenobiotic compounds in the environment europa.eu.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a microscopic view of a molecule's behavior, including its preferred shapes and its interactions with its surroundings.
The three-dimensional structure and flexibility of this compound are key determinants of its physical properties and biological interactions. The central ether linkage allows for rotation of the two phenyl rings relative to each other. The presence of chlorine atoms at the 2 and 6 positions, ortho to the ether bridge, creates significant steric hindrance.
This steric hindrance forces the phenyl rings to adopt a non-planar conformation. X-ray crystallography studies of structurally similar compounds, such as those containing a 2,6-dichloroanilino group, confirm this twisted arrangement. In one such related molecule, the 2,6-dichlorophenyl unit was found to be roughly planar, but it formed a significant dihedral angle of 67.71° with the adjacent benzene (B151609) ring researchgate.net. This skewed, non-planar conformation is a defining stereochemical feature of 2,6-disubstituted diphenyl ethers and is crucial for understanding how they fit into the active sites of enzymes or bind to environmental surfaces.
Table 2: Conformational Data for a Structurally Related Compound
| Structural Feature | Measurement | Significance |
|---|---|---|
| Dihedral Angle (Ring A vs. Ring B) | 67.71 (4)° | Indicates a highly twisted, non-planar molecular shape due to steric hindrance from ortho-substituents researchgate.net. |
| Ring Planarity (2,6-dichloroanilino unit) | r.m.s. deviation = 0.0298 Å | The individual chlorinated ring remains relatively flat researchgate.net. |
This table is interactive. Users can explore the data points.
Molecular dynamics (MD) simulations can model the interactions between this compound and environmental components like enzymes or sorbent materials (e.g., soil organic matter). These simulations reveal the specific forces and binding modes that govern these interactions.
Interaction with Enzymes: Halogenated diphenyl ethers are known to interact with various enzyme systems. For example, studies on polybrominated diphenyl ethers (PBDEs) show they interact with cytochrome P450 (CYP) enzymes, which are involved in metabolism acs.org. Molecular dynamics simulations of other diphenyl ether compounds, such as those that inhibit protoporphyrinogen oxidase (PPO), have been used to elucidate the structure-activity relationships and identify key interactions, like hydrogen bonds and electrostatic interactions with active site residues nih.gov. Such computational approaches can be applied to this compound to predict its potential to interact with and be transformed by metabolic enzymes in organisms.
Interaction with Sorbents: The sorption of chlorinated organic compounds to soil and sediment is a key process controlling their environmental mobility and bioavailability. Computational studies can help quantify the different mechanisms involved, such as hydrophobic partitioning and more specific interactions like anion exchange or bridging with metal cations nih.gov. For a molecule like this compound, simulations could model its partitioning into soil organic carbon and its potential for specific interactions with mineral surfaces, providing a more mechanistic understanding of its environmental fate.
Quantum Chemical Calculations for Reactivity and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of chemical compounds. These computational methods can determine a variety of molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electron density, and the molecular electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter, as it provides insight into the chemical stability and reactivity of a molecule.
Despite the utility of these theoretical methods in chemical research, a detailed literature search for specific quantum chemical calculations performed on this compound did not yield dedicated studies presenting comprehensive data tables on its electronic structure or reactivity parameters. While computational studies are available for structurally related compounds, such as other congeners of polychlorinated diphenyl ethers (PCDEs) or molecules containing a 2,6-dichlorophenyl moiety, specific findings for this compound are not prominently featured in the surveyed literature.
Therefore, data tables detailing specific values for HOMO-LUMO energies, Mulliken charge distributions, bond lengths, bond angles, or other quantum chemical descriptors for this compound are not available in the cited sources. Further computational research would be necessary to generate and analyze these specific data points.
Emerging Research Themes and Future Directions
Development of Novel Synthesis Approaches with Reduced Environmental Impact
The traditional synthesis of chlorinated aromatic compounds often involves harsh reaction conditions and the generation of significant waste streams. Emerging research is focused on developing "green" synthesis routes that are safer, more efficient, and environmentally benign. eurekalert.org Future directions for the synthesis of 2,6-Dichlorodiphenyl ether and related compounds are centered on principles of green chemistry, such as the use of less toxic reagents, development of catalytic reactions, and minimization of byproducts. eurekalert.orggoogle.com
One promising approach involves the use of phase transfer catalysts in etherification reactions, which can lead to shorter reaction times, higher yields, and reduced environmental pollution. google.com Research into the synthesis of related compounds, such as dichlorodiphenylene ether ketone, highlights methods with short synthetic routes, mild reaction conditions, and high conversion rates, which minimize the discharge of waste. google.com The use of environmentally friendly solvents like water and cost-effective catalysts represents a significant step forward in sustainable chemical production. nih.gov These methodologies, while demonstrated for other molecules, provide a clear roadmap for developing cleaner synthesis pathways for this compound, aiming for processes with high efficiency and minimal environmental footprint. eurekalert.orgnih.gov
Table 1: Comparison of Traditional vs. Green Synthesis Principles for Chlorinated Aromatics
| Feature | Traditional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvents | Often volatile organic compounds (e.g., toluene) | Water, supercritical fluids, or solvent-free conditions nih.gov |
| Catalysts | Stoichiometric, often harsh reagents (e.g., Anhydrous Aluminum Chloride) google.com | Catalytic amounts, recyclable, non-toxic catalysts nih.gov |
| Reaction Conditions | High temperatures and pressures | Room temperature and atmospheric pressure nih.gov |
| Byproducts | Significant generation of waste, including toxic salts google.com | Minimal waste, with byproducts that are non-toxic (e.g., NaCl, KCl) eurekalert.org |
| Efficiency | Variable yields and conversion rates | High selectivity, high yield, and rapid reactions eurekalert.org |
Elucidation of Complex Environmental Transformation Pathways and Metabolomics
Understanding how this compound transforms in the environment is crucial for assessing its ultimate fate and ecological risk. Research indicates that PCDEs can be metabolized into other persistent pollutants, such as hydroxylated and methoxylated PCDEs, through processes like biotransformation, photolysis, and pyrolysis. nih.gov Future research will focus on mapping these complex transformation pathways in various environmental compartments, including soil, sediment, and biota. nih.govnih.gov
A key emerging tool in this area is environmental metabolomics, which provides a snapshot of the metabolic responses of an organism to chemical exposure. nih.gov By analyzing changes in endogenous metabolites within an organism, scientists can gain insights into the mechanisms of action and identify specific biomarkers of exposure or effect. nih.govnih.gov For instance, studies on other chlorinated compounds have revealed significant alterations in lipid and fatty-acid metabolism. nih.gov This approach can be applied to understand the sublethal effects of this compound on non-target organisms by identifying disrupted metabolic pathways, such as energy metabolism or amino acid metabolism. nih.gov Integrating metabolomics with other "omics" technologies will be pivotal in constructing adverse outcome pathways (AOPs), linking molecular-level changes to adverse effects at the individual and population levels. nih.gov
Advancements in Ultra-Trace Analytical Detection and Speciation
The detection and quantification of this compound in environmental samples at exceedingly low concentrations present a significant analytical challenge. Research is continuously pushing the boundaries of detection, enabling the measurement of contaminants at ultra-trace levels (parts per billion or lower). researchgate.netnih.gov This is critical, as even minute concentrations of persistent organic pollutants can be of ecotoxicological concern.
Advancements in analytical instrumentation, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS), are central to this progress. nih.govresearchgate.netrsc.org The development of novel sample preparation and preconcentration techniques, like solid-phase extraction and dispersive liquid-liquid microextraction, further enhances sensitivity and selectivity, allowing for detection limits in the ng/L to fg/ml range. researchgate.netnih.govresearchgate.net
Beyond simple quantification, speciation analysis is an important research frontier. nih.govrsc.org Speciation involves identifying and quantifying the different forms of an element or congeners of a compound in a sample. nih.gov This is vital because the environmental behavior and toxicity of PCDEs can vary significantly between different congeners. nih.gov Future analytical methods will increasingly focus on congener-specific analysis to provide a more accurate assessment of environmental contamination and risk.
Table 2: Emerging Trends in Analytical Techniques for Environmental Contaminants
| Technique / Approach | Advancement | Benefit for this compound Analysis |
|---|---|---|
| Sample Preparation | Miniaturized extraction (e.g., DLLME) researchgate.net | Reduced solvent consumption, high enrichment factors, faster sample processing. |
| Chromatography | Micromachined Gas Chromatography (µGC) researchgate.netnih.gov | Faster analysis times, potential for portable in-field analysis. |
| Detection | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) researchgate.net | High sensitivity for multi-elemental analysis, capable of isotopic analysis. |
| Preconcentration | Use of novel sorbents (e.g., Layered Double Hydroxides) nih.gov | Significant improvement in limits of detection (LOD) and quantification (LOQ). |
| Speciation Analysis | Hyphenated techniques (e.g., HPLC-ICP-MS) nih.govrsc.org | Enables separation and quantification of individual congeners and metabolites. |
Innovative and Sustainable Remediation Technologies
Cleaning up sites contaminated with persistent organic pollutants like this compound requires effective and sustainable remediation technologies. Research is moving beyond traditional methods like excavation and thermal desorption towards more innovative and eco-friendly solutions. nih.govepa.gov These approaches aim to degrade the pollutant in situ, minimize secondary pollution, and restore ecosystem health. nih.govnih.gov
Bioremediation, which utilizes microorganisms to break down contaminants, is a major area of focus. nih.gov This can be enhanced through cometabolic processes, where microbes degrading a primary substrate also degrade the target contaminant. itrcweb.org Another promising green technology is phytoremediation, which uses plants to remove, degrade, or contain environmental pollutants. nih.gov Advanced hybrid techniques, such as the phyto-Fenton process, which combines plants with Fenton chemistry (using iron catalysts and hydrogen peroxide) to generate highly reactive hydroxyl radicals, have shown high removal efficiency for chlorinated pesticides like DDT. researchgate.net The use of sustainable materials, such as biochar, as adsorbents to immobilize contaminants in soil and water is also gaining significant traction. nih.govnih.gov
Table 3: Overview of Innovative Remediation Technologies
| Technology | Mechanism | Status |
|---|---|---|
| Bioremediation | Microbial degradation of contaminants. nih.gov | Fully Demonstrated / Emerging |
| Phytoremediation | Use of plants to extract or degrade pollutants. nih.gov | Emerging Option |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to destroy contaminants. itrcweb.org | Fully Demonstrated |
| Adsorption (e.g., Biochar) | Physical binding of contaminants to a sorbent material. nih.gov | Emerging Option |
| Phyto-Fenton | Plant-assisted Fenton reaction for enhanced degradation. researchgate.net | Emerging Option |
Integrated Computational and Experimental Approaches for Environmental Behavior Prediction
Predicting the environmental behavior, fate, and toxicity of chemicals like this compound is essential for proactive environmental management. A strong emerging theme is the integration of computational modeling with experimental data to create robust predictive tools. abdn.ac.uk Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) models, can forecast the properties and behavior of a chemical based on its molecular structure. researchgate.net
These models can be used to estimate a compound's potential for long-range transport, bioaccumulation, and biomagnification. nih.gov For example, quantum chemical calculations can be employed to investigate the formation pathways of chlorinated compounds in the environment. researchgate.net High-throughput computational systems are also being developed to predict if environmental contaminants can bind to biological targets like nuclear receptors, offering a preliminary screen for potential toxicity. nih.gov
Crucially, the predictive power of these models relies on validation with high-quality experimental data. abdn.ac.ukresearchgate.net The future of environmental risk assessment for this compound will involve a synergistic loop where computational predictions guide targeted laboratory and field experiments, and the resulting experimental data are used to refine and improve the accuracy of the predictive models. This integrated approach allows for more efficient and accurate risk assessment, helping to prioritize chemicals of concern and develop effective management strategies.
Q & A
Basic Research Questions
Q. How can 2,6-Dichlorodiphenyl ether be unambiguously identified in laboratory settings?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for separation and identification due to its volatility and chlorinated structure. Confirm with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For GC-MS, employ Method 8120/8120A (optimized for chlorinated hydrocarbons) with surrogate standards like 2,4-Dichlorodiphenyl ether to validate retention times and fragmentation patterns . Reference materials should align with CAS Registry No. 28419-69-4 for accuracy .
Q. What are the key physical-chemical properties of this compound relevant to experimental design?
- Methodological Answer : Critical properties include:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H8Cl2O | |
| Molecular Weight | 239.097 g/mol | |
| Melting Point | 39°C | |
| Boiling Point | 237.4°C (calculated) |
- These parameters inform solvent selection (e.g., methanol for stock solutions) and storage conditions (room temperature for solid form). Density (1.1924 g/cm³) is critical for phase separation studies .
Advanced Research Questions
Q. How does this compound behave in environmental matrices, and what are its degradation pathways?
- Methodological Answer : Monitor environmental fate using high-performance liquid chromatography (HPLC) paired with photolysis studies under UV light to assess degradation kinetics. Compare with structurally similar compounds like 4,4′-dichlorodiphenyl ether, which undergoes chlorine substitution under alkaline conditions . Evaluate bioaccumulation potential via octanol-water partition coefficients (log Kow) estimated from structural analogs . Soil microflora interaction studies (e.g., in loamy or clay soils) can reveal microbial degradation rates .
Q. What experimental strategies optimize the synthesis of this compound while minimizing byproducts?
- Methodological Answer : Utilize Ullmann coupling or nucleophilic aromatic substitution with 2,6-dichlorophenol and bromobenzene. Optimize reaction conditions (e.g., Cu catalyst, 120–150°C) to reduce polychlorinated byproducts. Monitor purity via thin-layer chromatography (TLC) and GC-MS . Safety protocols for handling chlorinated intermediates (e.g., waste segregation, fume hood use) are critical to avoid cross-contamination .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Conduct comparative assays using standardized models (e.g., Daphnia magna for aquatic toxicity, soil microcosms for terrestrial impacts). Control variables such as pH, temperature, and organic matter content to isolate compound-specific effects. Cross-reference data with regulatory frameworks (e.g., ZDHC MRSL limits for halogenated compounds) to identify methodological disparities .
Q. What advanced analytical techniques are suitable for detecting trace levels of this compound in complex matrices?
- Methodological Answer : Combine solid-phase extraction (SPE) with GC-MS/MS for enhanced sensitivity in water or soil samples. Use isotopic-labeled internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects. For biological tissues, employ accelerated solvent extraction (ASE) followed by cleanup with Florisil columns .
Methodological Notes
- Data Validation : Cross-check melting/boiling points with differential scanning calorimetry (DSC) and computational methods (e.g., Le Bas equation) to address discrepancies .
- Safety Protocols : Adopt ACS reagent-grade handling practices, including anhydrous ether storage and PPE compliance, to mitigate risks during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
